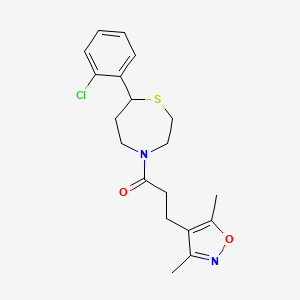
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine , which is a chemical compound that belongs to the thiadiazole family . The compound has a molecular weight of 190.31 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-thiolated β-lactams have been synthesized using a bimolecular coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. For the compound , the molecular weight is 190.31 . Other specific physical and chemical properties are not available.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide and related compounds have shown significant promise in antimicrobial research. Studies have revealed their effectiveness against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. This positions them as potential candidates for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Spectroscopic and Theoretical Studies
The 1,3,4-thiadiazole group, which is part of this compound's structure, has been studied for its dual fluorescence effects in various environments. Spectroscopic and theoretical investigations have provided insights into the influence of substituents and molecular aggregation on these effects. Such studies are valuable in exploring the use of these compounds as fluorescence probes in biology and molecular medicine (Budziak et al., 2019).
Electrochemistry and Chemiluminescence
The electrochemical properties and electrogenerated chemiluminescence (ECL) of derivatives of thiadiazole, a component of the compound , have been explored. This research opens up possibilities for using these compounds in advanced materials science, particularly in the development of molecular fluorophores for various applications (Shen et al., 2010).
Organic Photovoltaics
Compounds related to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide have been studied for their potential application in organic photovoltaics. Research focusing on the substitution effects on benzo[c][1,2,5]thiadiazole, a related compound, has led to developments in organic solar cell technology (Xu et al., 2016).
Anticancer Research
Research on benzothiazole and thiadiazole derivatives, closely related to the compound , has been conducted to evaluate their potential as anticancer agents. The synthesis of new derivatives and their subsequent evaluation against various cancer cell lines provide a foundation for future anticancer drug development (Osmaniye et al., 2018).
Anti-Helicobacter pylori Activity
Compounds structurally similar to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide have been synthesized and tested for their activity against Helicobacter pylori, showing significant inhibitory activity. This suggests their potential use in treatments against H. pylori infections (Mohammadhosseini et al., 2009).
Eigenschaften
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS2/c1-3-7(2)20-13-18-17-12(21-13)16-11(19)10-8(14)5-4-6-9(10)15/h4-7H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWPIUUVOLMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)

![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)


![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)



![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2678585.png)
![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)